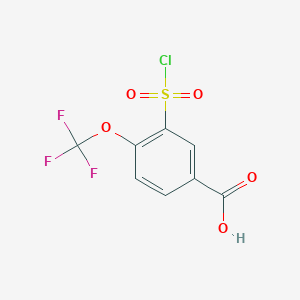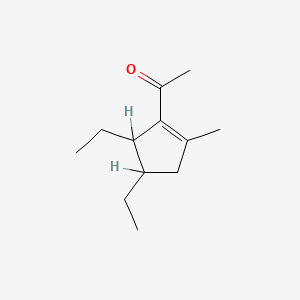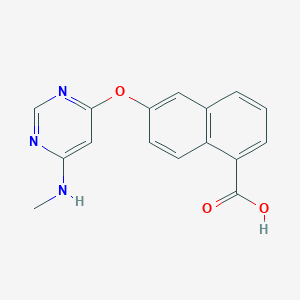
3-(Chlorosulfonyl)-4-(trifluoromethoxy)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Chlorosulfonyl)-4-(trifluoromethoxy)benzoic acid is a chemical compound that features both a chlorosulfonyl group and a trifluoromethoxy group attached to a benzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chlorosulfonyl)-4-(trifluoromethoxy)benzoic acid typically involves the introduction of the chlorosulfonyl and trifluoromethoxy groups onto a benzoic acid derivative. One common method involves the chlorosulfonylation of 4-(trifluoromethoxy)benzoic acid using chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
3-(Chlorosulfonyl)-4-(trifluoromethoxy)benzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group under specific conditions.
Oxidation Reactions: The benzoic acid moiety can undergo oxidation to form more complex aromatic compounds.
Common Reagents and Conditions
Substitution: Reagents such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a sulfonamide, while reduction would produce a sulfonyl derivative.
Aplicaciones Científicas De Investigación
3-(Chlorosulfonyl)-4-(trifluoromethoxy)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound can be used to modify biomolecules, potentially leading to new insights in biochemical pathways and mechanisms.
Medicine: Its derivatives may have pharmaceutical applications, particularly in the design of new drugs with improved efficacy and safety profiles.
Industry: The compound is used in the production of specialty chemicals and advanced materials with unique properties.
Mecanismo De Acción
The mechanism by which 3-(Chlorosulfonyl)-4-(trifluoromethoxy)benzoic acid exerts its effects depends on its specific application. In chemical reactions, the chlorosulfonyl group is highly reactive and can readily participate in nucleophilic substitution reactions. The trifluoromethoxy group, on the other hand, imparts unique electronic properties to the molecule, influencing its reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
3-(Chlorosulfonyl)benzoic acid: Lacks the trifluoromethoxy group, making it less electron-withdrawing and potentially less reactive in certain reactions.
4-(Trifluoromethoxy)benzoic acid: Lacks the chlorosulfonyl group, limiting its reactivity in nucleophilic substitution reactions.
Uniqueness
3-(Chlorosulfonyl)-4-(trifluoromethoxy)benzoic acid is unique due to the presence of both the chlorosulfonyl and trifluoromethoxy groups. This combination of functional groups provides a unique balance of reactivity and stability, making it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H4ClF3O5S |
|---|---|
Peso molecular |
304.63 g/mol |
Nombre IUPAC |
3-chlorosulfonyl-4-(trifluoromethoxy)benzoic acid |
InChI |
InChI=1S/C8H4ClF3O5S/c9-18(15,16)6-3-4(7(13)14)1-2-5(6)17-8(10,11)12/h1-3H,(H,13,14) |
Clave InChI |
QFEFMDFNALDAMT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(=O)O)S(=O)(=O)Cl)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Ethyl 6-bromoimidazo[1,5-A]pyrazine-1-carboxylate](/img/structure/B13933026.png)




![Spiro[3.5]nonane-1,3-dione, 7-methoxy-](/img/structure/B13933053.png)

![4-[(Dimethylamino)methyl]tetrahydro-2H-pyran-4-methanol](/img/structure/B13933057.png)
